3''-Hydroxycannabidiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

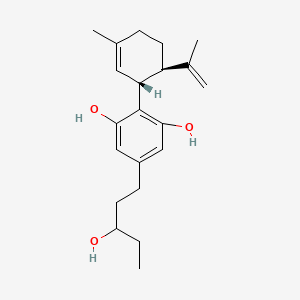

3''-hydroxycannabidiol is a hydroxy-cannabidiol that is cannabidiol in which one of the two hydrogens at position 3 of the pentyl chain has been replaced by a hydroxy group. It is a metabolite of cannabidiol by human liver microsomes. It has a role as a human xenobiotic metabolite. It is a hydroxy-cannabidiol, an olefinic compound, a member of resorcinols and a secondary alcohol.

Aplicaciones Científicas De Investigación

Therapeutic Potential in Neurological Disorders

3''-Hydroxycannabidiol (3'-OH-CBD), a metabolite of Cannabidiol (CBD), shows promising therapeutic potential in various neurological disorders. For instance, CBD and its metabolites, including 3'-OH-CBD, have demonstrated neuroprotective properties in models of Parkinson’s disease, suggesting their potential in treating neurodegenerative conditions (Burgaz et al., 2021). Additionally, CBD's action on serotonin receptors, as well as its ability to modulate dopamine, norepinephrine, and serotonin synthesis and release, indicates a broader spectrum of neuromodulatory effects, which could be relevant for conditions like depression and anxiety (Yang et al., 2010).

Pharmacokinetics and Drug Monitoring

The pharmacokinetics of CBD and its metabolites, including 3'-OH-CBD, are crucial for understanding its therapeutic efficacy and safety. A validated method for quantifying CBD and its major metabolites in human plasma and serum provides insights into their bioavailability and pharmacokinetics, which is essential for therapeutic drug monitoring and optimizing clinical use (Kevin et al., 2020).

Neuroprotective and Antioxidant Effects

CBD, along with its derivatives like 3'-OH-CBD, exhibits significant antioxidant and neuroprotective effects. Studies on astrocytes and isolated cortexes have shown that CBD and its metabolites can mitigate oxidative stress, a key factor in the pathogenesis of many neurodegenerative diseases (di Giacomo et al., 2020).

Receptor Interaction and Modulation

3'-OH-CBD's interaction with various receptors, such as serotonin and cannabinoid receptors, highlights its potential for modulating receptor-mediated pathways. This interaction could underlie the therapeutic effects observed in neurological disorders and suggests a complex pharmacological profile that may be exploited for therapeutic purposes (Pertwee et al., 2002).

Propiedades

Nombre del producto |

3''-Hydroxycannabidiol |

|---|---|

Fórmula molecular |

C₂₁H₃₀O₃ |

Peso molecular |

330.46 |

Nombre IUPAC |

5-(3-hydroxypentyl)-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol |

InChI |

InChI=1S/C21H30O3/c1-5-16(22)8-7-15-11-19(23)21(20(24)12-15)18-10-14(4)6-9-17(18)13(2)3/h10-12,16-18,22-24H,2,5-9H2,1,3-4H3/t16?,17-,18+/m0/s1 |

SMILES |

CCC(CCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.